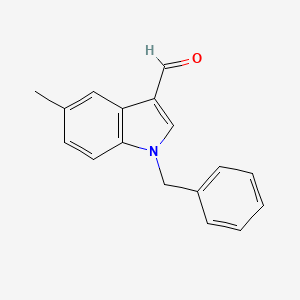

1-benzyl-5-methyl-1H-indole-3-carbaldehyde

Description

Broader Context: Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological significance. The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological macromolecules, making it a valuable pharmacophore in drug design. Many indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Specific Focus: The Academic Relevance of Substituted Indole-3-Carbaldehydes

Within the broad family of indole derivatives, substituted indole-3-carbaldehydes have garnered considerable academic attention. The aldehyde functional group at the C3 position serves as a versatile handle for a multitude of chemical transformations. This allows for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. Researchers have extensively utilized indole-3-carbaldehydes as key intermediates in the synthesis of various heterocyclic systems, such as Schiff bases, chalcones, and pyrimidines, many of which have demonstrated interesting biological activities.

Research Rationale for Investigating 1-Benzyl-5-methyl-1H-indole-3-carbaldehyde

The investigation into this compound is driven by the desire to explore the impact of specific substitutions on the chemical and biological properties of the indole-3-carbaldehyde core. The N-benzyl group is known to enhance the lipophilicity of molecules, which can influence their pharmacokinetic profiles. Furthermore, the presence of a methyl group at the C5 position can modulate the electronic and steric properties of the indole ring, potentially leading to altered reactivity and biological target interactions. The systematic study of this particular derivative allows for a deeper understanding of structure-activity relationships within this class of compounds and opens avenues for the development of new synthetic methodologies and potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-7-8-17-16(9-13)15(12-19)11-18(17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFBXYXXTBILIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218282 | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-45-4 | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Reactivity of 1 Benzyl 5 Methyl 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-benzyl-5-methyl-1H-indole-3-carboxylic acid, using common oxidizing agents.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-benzyl-5-methyl-1H-indol-3-yl)methanol, using reducing agents like sodium borohydride (B1222165).

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds.

Reactivity of the Indole Nucleus

The indole ring system in this compound is generally less reactive towards electrophilic substitution than the parent indole due to the electron-withdrawing nature of the C3-formyl group. However, under specific conditions, further substitution on the benzene (B151609) portion of the indole ring might be possible.

Chemical Reactivity and Derivatization Studies of 1 Benzyl 5 Methyl 1h Indole 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C3-position is the primary site for many chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include oxidation, reduction, and condensation, which are fundamental for creating more complex molecular architectures.

The aldehyde functionality of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-benzyl-5-methyl-1H-indole-3-carboxylic acid. This transformation is a standard procedure in organic chemistry for converting aldehydes to their more highly oxidized carboxylic acid counterparts. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose . This reaction provides a direct route to indole-3-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry.

Table 1: General Oxidation of this compound

| Reactant | Oxidizing Agent(s) | Product |

| This compound | KMnO₄ or CrO₃ | 1-benzyl-5-methyl-1H-indole-3-carboxylic acid |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (1-benzyl-5-methyl-1H-indol-3-yl)methanol. This conversion is typically achieved using mild reducing agents to avoid reduction of the indole (B1671886) nucleus. Standard reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) . The resulting alcohol is a valuable intermediate for further functionalization, such as esterification or conversion to halides.

Table 2: General Reduction of this compound

| Reactant | Reducing Agent(s) | Product |

| This compound | NaBH₄ or LiAlH₄ | (1-benzyl-5-methyl-1H-indol-3-yl)methanol |

This compound readily undergoes Knoevenagel condensation with various active methylene (B1212753) compounds. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing a CH₂ group flanked by two electron-withdrawing groups, leading to the formation of a new carbon-carbon double bond.

Research on related N-benzylindole-3-carboxaldehydes has shown successful condensation with cyclic active methylene compounds such as barbituric acid and 2-thiobarbituric acid researchgate.net. These reactions are typically refluxed in methanol (B129727) for several hours to produce the corresponding benzylidene derivatives in high yields researchgate.net. Similarly, studies on the parent indole-3-carbaldehyde demonstrate its reactivity with a range of active methylene compounds including nitromethane, malononitrile (B47326), dimethyl malonate, diethyl malonate, and ethyl nitroacetate, often catalyzed by piperidine (B6355638) and acetic acid acgpubs.org. This reactivity is directly applicable to the 1-benzyl-5-methyl substituted analogue, providing access to a variety of α,β-unsaturated indole derivatives.

Table 3: Knoevenagel Condensation Reactions with Indole-3-carbaldehyde Derivatives

| Aldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type |

| 2-methyl-N-benzylindole-3-carboxaldehyde researchgate.net | Barbituric acid | Reflux in methanol, 4-6 hr | 5-((1-benzyl-2-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione |

| 2-methyl-N-benzylindole-3-carboxaldehyde researchgate.net | 2-Thiobarbituric acid | Reflux in methanol, 4-6 hr | 5-((1-benzyl-2-methyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-dione |

| Indole-3-carboxaldehyde (B46971) acgpubs.org | Malononitrile | Acetic acid, piperidine | 2-((1H-indol-3-yl)methylene)malononitrile |

| Indole-3-carboxaldehyde acgpubs.org | Nitromethane | Acetic acid, piperidine | 3-(2-nitrovinyl)-1H-indole |

The carbonyl group of this compound serves as an electrophilic site for condensation reactions with primary amine derivatives, leading to the formation of C=N double bonds. This provides a straightforward route to imines (Schiff bases), oximes, and various hydrazones.

Thiosemicarbazones: The reaction of 1-benzyl-1H-indole-3-carbaldehyde with various substituted thiosemicarbazides is a well-documented process nih.gov. The condensation typically occurs by refluxing the aldehyde and the thiosemicarbazide (B42300) derivative in ethanol (B145695), often with a catalytic amount of acetic acid, to yield the corresponding 1-benzyl-indole hybrid thiosemicarbazones nih.gov.

Oximes: Oxime derivatives are synthesized by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) mdpi.comresearchgate.net. For N-substituted indole-3-carbaldehydes, the reaction is generally carried out in ethanol in the presence of a base like sodium hydroxide (B78521) at temperatures ranging from 0 °C to room temperature mdpi.com. This method efficiently produces both syn and anti isomers of the corresponding oxime mdpi.comresearchgate.net.

Hydrazones: A wide variety of hydrazone derivatives can be prepared through the condensation of the aldehyde with different hydrazines or hydrazides minarjournal.comnih.gov. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) in refluxing methanol with a catalytic amount of acetic acid yields the corresponding hydrazone nih.gov. A specific derivative, 1-benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone, has also been synthesized and is commercially available, highlighting the utility of this reaction .

Table 4: Synthesis of Imines, Oximes, and Hydrazone Derivatives

| Reactant | Reagent | Conditions | Product Type |

| 1-benzyl-1H-indole-3-carbaldehyde nih.gov | Thiosemicarbazide derivatives | Reflux in ethanol | Thiosemicarbazones |

| 1-benzyl-1H-indole-3-carbaldehyde mdpi.com | Hydroxylamine hydrochloride, NaOH | 95% Ethanol, 0 °C to room temp., 2 hr | Oximes (Z/E isomers) |

| Indole-carboxaldehyde derivative nih.gov | 2,4-Dinitrophenyl hydrazine | Reflux in methanol, acetic acid catalyst | 2,4-Dinitrophenylhydrazone |

| 1-benzyl-1H-indole-3-carbaldehyde | (4-chloro-1-phthalazinyl)hydrazine | Not specified | (4-chloro-1-phthalazinyl)hydrazone |

Electrophilic and Nucleophilic Reactions on the Indole Nucleus

While the aldehyde group is a primary reactive site, the indole nucleus itself can participate in various reactions, particularly electrophilic substitution on the aromatic rings.

The indole ring system is electron-rich and generally susceptible to electrophilic attack. However, in this compound, the directing effects of the existing substituents must be considered. The C3-carbaldehyde group is electron-withdrawing and deactivates the pyrrole (B145914) ring towards electrophilic substitution. Conversely, the nitrogen atom and the C5-methyl group are electron-donating, activating the benzene (B151609) portion of the indole nucleus.

Therefore, electrophilic substitution is expected to occur on the benzene ring at positions C4, C6, or C7. Studies on the parent 1H-indole-3-carboxaldehyde show that nitration with nitric acid and sulfuric acid leads to substitution at the C6 position researchgate.net. For N-methyl-1H-indole-3-carboxaldehyde, nitration yields a mixture of 5-nitro and 6-nitro derivatives researchgate.net. Given that the C5 position in the target molecule is already occupied by a methyl group, electrophilic attack would likely be directed to the C4 and C6 positions. General electrophilic substitution reactions such as nitration and halogenation are known for the 1-benzyl-1H-indole-3-carbaldehyde scaffold .

Nucleophilic Additions

The carbonyl carbon of the aldehyde group in indole-3-carbaldehyde derivatives is electrophilic and readily undergoes attack by various nucleophiles. This reactivity is a cornerstone for the derivatization of this indole scaffold. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity can be reliably inferred from closely related analogues such as 1-benzyl-1H-indole-3-carbaldehyde.

One significant class of nucleophilic addition reactions involves nitrogen-based nucleophiles. For instance, the condensation reaction with thiosemicarbazide derivatives is a well-established method for synthesizing thiosemicarbazones. In a typical procedure, 1-benzyl-1H-indole-3-carbaldehyde is refluxed with a substituted thiosemicarbazide in ethanol, often with a catalytic amount of acetic acid, to yield the corresponding 1-benzyl indole-based thiosemicarbazones. rsc.org This reaction proceeds via the nucleophilic attack of the primary amine of the thiosemicarbazide on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic azomethine linkage (C=N).

Another important example is the reaction with hydroxylamine, which leads to the formation of oximes. The reaction of N-substituted indole-3-carbaldehydes with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide results in the formation of N-hydroxy-methanimine derivatives. mdpi.com This transformation is crucial for creating building blocks that can be further elaborated in medicinal chemistry. The reaction typically produces a mixture of syn and anti isomers, which can often be separated by chromatography. mdpi.com

The general scheme for these nucleophilic additions is presented below:

| Reactant | Nucleophile | Product Type | Reaction Conditions |

|---|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | Thiosemicarbazide Derivatives | Thiosemicarbazones | Ethanol, Acetic Acid (cat.), Reflux, 2-4h rsc.org |

| 1-Benzyl-1H-indole-3-carbaldehyde | Hydroxylamine Hydrochloride/NaOH | Oximes (Syn/Anti mixture) | 95% Ethanol, 0-27 °C, 2-4h mdpi.com |

These reactions highlight the utility of the aldehyde functional group in this compound as a versatile handle for introducing new functionalities and building molecular complexity. The resulting imine-containing derivatives, such as thiosemicarbazones and oximes, are themselves valuable intermediates for further synthetic transformations or for biological evaluation.

Multicomponent Reaction Strategies for Indole Derivative Libraries

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov Indole-3-carbaldehyde and its derivatives are frequently employed as key building blocks in a variety of MCRs to produce fused heterocyclic systems and other complex indole-containing scaffolds. researchgate.net

While specific examples detailing the use of this compound in MCRs are not prominent in the surveyed literature, its structural features make it an ideal candidate for such transformations. The aldehyde group provides the necessary electrophilicity to engage with various nucleophiles and other reactive partners within a one-pot reaction sequence. The N-benzyl and C5-methyl substitutions offer points of diversity and can modulate the physicochemical properties of the final products.

The general applicability of indole-3-carbaldehydes in MCRs is well-documented. For instance, they are used in the synthesis of indolyl-substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. researchgate.net A typical MCR might involve the reaction of an indole-3-carbaldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a nitrogen source (such as ammonium (B1175870) acetate (B1210297) or an amine) to construct a substituted pyridine (B92270) ring fused or attached to the indole core.

Another example is the three-component reaction of indoles, isocyanides, and specific electrophilic reagents to generate complex acetimidamides, which can subsequently cyclize to form imidazolones. nih.gov The versatility of the indole-3-carbaldehyde moiety allows it to participate in cascade reactions where an initial condensation or addition event triggers subsequent intramolecular cyclizations, leading to the formation of intricate polycyclic systems. rsc.org

The potential of this compound in MCRs can be illustrated by the following generalized reaction scheme, which represents a common strategy for library synthesis:

| Component A | Component B | Component C | Resulting Heterocyclic Core |

|---|---|---|---|

| This compound | Active Methylene Compound (e.g., Malononitrile) | C-H Acid (e.g., Dimedone) | Indolyl-substituted Dihydropyridine |

| This compound | Amine/Ammonium Acetate | β-Ketoester | Indolyl-substituted Dihydropyridine (Hantzsch-type) mdpi.com |

| This compound | Isocyanide | Amine | Indolyl-acetimidamide nih.gov |

The application of MCRs to substrates like this compound provides a highly effective strategy for diversity-oriented synthesis. By systematically varying the other components in the reaction, large libraries of unique indole derivatives can be rapidly assembled, which is of significant interest for drug discovery and materials science.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Methyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.gov This method is employed to determine the ground-state properties of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, including its molecular geometry and electron distribution. acs.org DFT calculations balance computational cost and accuracy, making them suitable for molecules of this size. acs.org

Before analyzing its properties, it is essential to determine the most stable three-dimensional arrangement of atoms, or conformation, for this compound. The molecule possesses considerable flexibility, particularly around the single bonds connecting the benzyl (B1604629) group to the indole (B1671886) nitrogen and the carbaldehyde group to the indole ring.

Geometry optimization calculations are performed to locate the minimum energy structures on the potential energy surface. Studies on structurally similar molecules, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that different rotational conformers can exist due to rotation around the S-N bond. researchgate.net For this compound, rotation around the N-CH2 bond of the benzyl group can lead to different stable conformers. These calculations identify the most probable structure by minimizing the forces on each atom, ensuring the resulting geometry represents a stable state. The carbaldehyde moiety is generally found to be nearly co-planar with the indole ring system to maximize conjugation. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govekb.eg The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This indicates a greater ease of undergoing chemical reactions. nih.gov For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO may be localized on the carbaldehyde group and adjacent parts of the ring, facilitating charge transfer within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: These values are representative for indole derivatives and serve for illustrative purposes.)

| Parameter | Typical Energy Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. acs.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. nih.gov

For this compound, the MEP surface would show distinct regions of charge.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential is typically localized on the electronegative oxygen atom of the carbaldehyde group. nih.govespublisher.com

Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. Positive potentials are generally found around the hydrogen atoms, particularly those attached to the aromatic rings. espublisher.com

Neutral Regions (Green): These areas have a potential close to zero.

The MEP map provides a clear picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions and chemical reactivity. acs.orgmdpi.com

Prediction of Spectroscopic Parameters (Theoretical IR, NMR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretching, bending, and rocking motions. For this compound, key predicted peaks would include the C=O stretching vibration of the aldehyde, C-H stretching from the aromatic and methyl groups, and C-N stretching vibrations within the indole ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. espublisher.comnih.gov These shifts are highly sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure and connectivity. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic transitions, often from HOMO to LUMO or other nearby orbitals. nih.gov

Analysis of Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is approximated as half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). A large energy gap corresponds to a "hard" molecule, which is less reactive. Softness is the reciprocal of hardness (S = 1/η); "soft" molecules have a small energy gap and are more reactive.

Electronegativity (χ): This describes the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(EHOMO + ELUMO)/2).

Electrophilicity Index (ω): This global descriptor measures the energy stabilization when a molecule accepts an optimal amount of electronic charge from its surroundings. It is defined as ω = μ²/2η (where μ is the chemical potential, approximately -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Illustrative Global Chemical Reactivity Descriptors (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.)

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV |

| Chemical Softness (S) | 1 / η | 0.45 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular movements, conformational changes, and interactions with the environment (e.g., solvent or a biological receptor). nih.gov

For a flexible molecule like this compound, MD simulations can:

Explore the Conformational Landscape: By simulating the molecule's motion over nanoseconds or longer, MD can map the accessible conformations and the transitions between them, providing a more complete picture than static geometry optimization. mdpi.com This generates a free energy landscape that reveals the most stable and frequently visited molecular shapes. nih.gov

Analyze Interactions: MD is particularly useful for studying how the molecule interacts with other molecules. For instance, in drug design research, MD simulations are used to assess the stability of a ligand bound to a protein's active site and to calculate the binding free energy, which indicates the strength of the interaction. This approach can validate docking results and provide a dynamic understanding of the binding mode.

Absence of Research on Nonlinear Optical Properties of this compound

A thorough review of scientific literature reveals a notable gap in the computational and theoretical investigation of the nonlinear optical (NLO) properties of the specific chemical compound, this compound. Despite the existence of research on the synthesis and biological applications of this molecule, dedicated studies focusing on its NLO characteristics are not presently available in published academic and research databases.

Computational chemistry and theoretical investigations are crucial for understanding and predicting the NLO behavior of organic molecules. Such studies typically involve quantum chemical calculations, like Density Functional Theory (DFT), to determine key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are essential in evaluating a molecule's potential for applications in optoelectronics and photonics.

While computational studies on the NLO properties of other indole derivatives and various organic compounds have been conducted, the specific structural combination of a benzyl group at the 1-position, a methyl group at the 5-position, and a carbaldehyde at the 3-position of the indole scaffold has not been the subject of such theoretical analysis. The electronic and structural modifications brought about by these specific substituents are expected to significantly influence the intramolecular charge transfer and, consequently, the NLO response of the molecule.

The absence of this specific research means that data tables detailing calculated NLO parameters and in-depth discussions of the structure-property relationships for this compound are not available. Future computational studies would be necessary to elucidate the NLO potential of this compound and to provide the detailed research findings required for a comprehensive understanding of its optical properties.

Mechanistic Biological Research and Structure Activity Relationship Sar of 1 Benzyl 5 Methyl 1h Indole 3 Carbaldehyde and Analogues

Anti-Cancer Mechanisms and Cellular Targets

The anti-proliferative effects of indole-based compounds are often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as apoptosis, cell cycle progression, and the activity of key enzymes and signaling pathways.

Research into indole (B1671886) derivatives has revealed their capacity to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines. Analogues of 1-benzyl-indole have been shown to trigger apoptosis through the modulation of key regulatory proteins. For instance, studies on 1-benzyl-5-bromoindolin-2-one derivatives demonstrated an increase in the levels of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. nih.gov

Another analogue, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been found to induce apoptosis in benign prostatic hyperplasia (BPH) cells. nih.gov This effect was linked to the downregulation of the B-lymphoma Mo-MLV insertion region 1 (Bmi-1) protein, a key anti-apoptotic gene product. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The study on 1-benzyl-5-bromoindolin-2-ones also noted an accumulation of cells in the G2/M phase and a sub-G1 apoptotic population, indicating disruption of the normal cell division process. nih.gov Furthermore, investigations into novel synthesized Indole-3-carbaldehyde derivatives have shown effects on the expression of cell cycle-related genes such as Cyclin D and p21 in acute promyelocytic leukemia cell lines. nih.gov

Table 1: Effects of Indole Analogues on Apoptotic and Cell Cycle Markers

| Compound/Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | Increased levels of Bax, Caspase-3, Caspase-9; Decreased Bcl-2 levels. | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | Cell cycle arrest at G2/M phase. | nih.gov |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) | BPH-1 (Benign Prostatic Hyperplasia) | Apoptosis induction via downregulation of Bmi-1 protein. | nih.gov |

| Indole-3-carbaldehyde derivative | NB4 (Acute Promyelocytic Leukemia) | Modulation of Cyclin D and P21 gene expression. | nih.gov |

The anti-cancer activity of indole derivatives is also linked to their ability to inhibit specific enzymes and receptors that are crucial for tumor growth and survival. A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop new blood vessels. Certain 1-benzyl-5-bromoindolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov For example, compound 7d from this series showed significant inhibitory activity against VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 0.503 µM. nih.gov

Another class of enzymes targeted by indole analogues are tyrosinases, which are involved in melanin (B1238610) synthesis and can be overexpressed in melanoma. A series of N-benzyl indole-based thiosemicarbazones were synthesized and evaluated for their inhibitory potential against tyrosinase, with some compounds showing potent activity. rsc.org Benzyl-substituted indoles have also been investigated for their binding affinity to tubulin, a critical protein for microtubule formation and cell division, suggesting another potential mechanism of anti-cancer action.

Table 2: Inhibition of Cancer-Related Enzymes by Indole Analogues

| Compound/Analogue Class | Enzyme/Receptor Target | Key Finding (IC50) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one derivative (7c) | VEGFR-2 | 0.728 µM | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | 0.503 µM | nih.gov |

| N-benzyl indole-based thiosemicarbazone (5k) | Tyrosinase | 12.40 ± 0.26 μM | rsc.org |

Indole-based compounds can exert their anti-cancer effects by altering the expression of genes that control cell proliferation, survival, and differentiation. A notable example is the analogue 1-benzyl-indole-3-carbinol, which has been shown to disrupt the canonical Wnt/β-catenin signaling pathway in melanoma cells. nih.gov This compound leads to the downregulation of β-catenin protein levels and a subsequent decrease in the expression of the microphthalmia-associated transcription factor isoform-M (MITF-M), a master regulator in melanoma development. nih.gov The mechanism involves inhibiting the binding of the transcription factor LEF-1 to the MITF-M promoter. nih.gov

Furthermore, RNA-Seq analysis following treatment with the indole-2-carboxamide derivative HJZ-12 identified several anti-apoptotic genes, including Bmi-1, whose downregulation was directly implicated in the compound's ability to induce apoptosis in BPH cells. nih.gov These findings highlight the role of indole analogues in modulating complex gene expression networks to achieve their anti-proliferative effects.

Antimicrobial Efficacy and Action Modes

The indole scaffold is also a valuable template for the development of novel antimicrobial agents. Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Derivatives of 1-benzyl-indole have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides displayed high antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. consensus.app Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL, surpassing the activity of standard antibiotics like ciprofloxacin (B1669076) against certain strains. consensus.app

Similarly, indole-3-aldehyde hydrazone derivatives have been evaluated for their antimicrobial properties, showing a broad spectrum of activity with MIC values ranging from 6.25 to 100 µg/mL against strains like Staphylococcus aureus (including MRSA) and E. coli. researchgate.net The mechanism of action for some indole-based antimicrobials, such as certain benzimidazole (B57391) derivatives, is believed to involve the inhibition of nucleic acid and protein biosynthesis, acting as competitive inhibitors that replace purine (B94841) in the bacterial cell wall synthesis pathway. nih.gov

Table 3: Antibacterial Activity of Indole Analogues

| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | E. coli | 0.35 µg/mL | consensus.app |

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | P. aeruginosa | 0.35 µg/mL | consensus.app |

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7g) | K. pneumoniae | 0.75 µg/mL | consensus.app |

| Indole-3-aldehyde hydrazones | S. aureus (MRSA) | 6.25-100 µg/mL | researchgate.net |

| Indole-3-aldehyde hydrazones | E. coli | 6.25-100 µg/mL | researchgate.net |

The therapeutic potential of indole derivatives extends to antifungal applications. Indole-3-carboxaldehyde (B46971) derivatives, in general, are recognized for possessing antifungal properties. researchgate.net More specific studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated significant activity against various plant pathogenic fungi. nih.gov

In these studies, compounds were tested against fungi such as Rhizoctonia solani, Botrytis cinerea, and Bipolaris maydis. Certain derivatives, particularly those with iodine substitutions on the indole or isatin (B1672199) rings, showed excellent, broad-spectrum antifungal activity. nih.gov For example, compound 3u (3-hydroxy-5-iodo-3-(5-iodo-1H-indol-3-yl)indolin-2-one) achieved a 100% inhibition rate against R. solani at a concentration of 50 mg/L, outperforming the positive control carbendazim. nih.gov

Table 4: Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Analogues at 50 mg/L

| Compound | Fungal Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 3u | R. solani | 100 | nih.gov |

| 3v | B. maydis | 92.22 | nih.gov |

| 3w | B. maydis | 89.85 | nih.gov |

| 3t | B. maydis | 86.56 | nih.gov |

| Carbendazim (Control) | R. solani | 91.56 | nih.gov |

Investigation of Anti-biofilm Effects

The core structure of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, indole-3-carboxaldehyde (I3C), has been identified as a potent agent against bacterial biofilm formation, a key virulence factor in many pathogenic bacteria. Biofilm formation contributes significantly to the pathogenesis of bacteria like Vibrio cholerae O1 (VCO1) and Vibrio parahaemolyticus, and targeting this process is a promising alternative strategy to conventional antibiotics. scispace.comnih.gov

Research has identified I3C as the active anti-biofilm compound from the seawater bacterium Marinomonas sp. scispace.comnih.gov Studies demonstrated that I3C effectively inhibits biofilm formation by VCO1 without exerting selective pressure on the bacteria, meaning it does not kill the planktonic cells, which may reduce the likelihood of resistance development. nih.gov Furthermore, I3C has been shown to cause the collapse of pre-formed, mature biofilms. nih.gov In V. parahaemolyticus, I3C not only prevents biofilm formation but also significantly reduces the swarming motility of the pathogen, another factor associated with virulence. scispace.com

The mechanism behind this anti-biofilm activity involves the modulation of quorum sensing pathways. In V. cholerae, real-time PCR analysis revealed that I3C down-regulates the expression of key virulence genes. nih.gov Similarly, in V. parahaemolyticus, the expression of genes critical for quorum sensing and biofilm formation, such as opaR, cpsA, and lafA, was modulated by I3C. scispace.com In vivo studies using a Caenorhabditis elegans infection model further corroborated these findings, showing that I3C increased the survival rate of the nematodes infected with VCO1 by reducing in vivo biofilm formation. nih.gov These findings highlight the potential of the indole-3-carbaldehyde scaffold as a basis for developing anti-virulence agents.

Table 1: Anti-biofilm Activity of Indole-3-Carboxaldehyde (I3C)

| Pathogen | Observed Effects | Key Genes Modulated | Reference |

|---|---|---|---|

| Vibrio cholerae O1 | Inhibition of biofilm formation, collapse of pre-formed pellicles, reduced in vivo biofilm formation. | Down-regulation of virulence genes. | nih.gov |

Enzyme Inhibitory Activities (e.g., Tyrosinase, Urease)

The this compound scaffold and its analogues have demonstrated significant inhibitory activity against various enzymes, notably tyrosinase and urease.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating skin hyperpigmentation disorders. rsc.org The parent compound, indole-3-carbaldehyde, has been identified as a tyrosinase inhibitor. nih.govelsevierpure.com Further modifications of this scaffold have led to the development of more potent inhibitors. A series of N-1 and C-3 substituted indole-based thiosemicarbazones, derived from 1-benzyl-indole-3-carbaldehyde, displayed very good to moderate inhibitory activity against mushroom tyrosinase, with IC₅₀ values in the micromolar range. rsc.org Kinetic studies suggest that these compounds act as competitive inhibitors, likely due to the ability of the thiosemicarbazone moiety to chelate the copper ions within the enzyme's active site. rsc.orgnih.gov

Urease Inhibition: Urease is an enzyme that plays a critical role in the pathogenesis of infections caused by bacteria like Helicobacter pylori, as it is essential for the bacterium's survival in the acidic environment of the stomach. mdpi.com Therefore, urease inhibition is a key therapeutic strategy. Researchers have synthesized a series of N-substituted indole-3-carbaldehyde oxime derivatives and evaluated their urease inhibitory potential. mdpi.com In this research, 1-benzyl-1H-indole-3-carbaldehyde served as a key intermediate. mdpi.com The resulting oxime derivatives, including those derived from the N-benzyl precursor, were identified as potent urease inhibitors, with some compounds showing significantly greater activity than the standard inhibitor thiourea. mdpi.com In silico docking studies suggest these indole oximes can effectively bind to the active site of the urease enzyme. mdpi.com

Table 2: Enzyme Inhibitory Activity of Indole-3-Carbaldehyde Analogues

| Enzyme | Compound Type | Example Compound | IC₅₀ (µM) | Standard | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| Tyrosinase | Indole-based Thiosemicarbazone | 5k (4-chlorobenzyl derivative) | 12.40 ± 0.26 | Kojic Acid | - | rsc.org |

Anti-inflammatory Potential and Associated Molecular Pathways

Indole derivatives are recognized for their significant anti-inflammatory properties. nih.govresearchgate.net The indole nucleus is a core component of widely used anti-inflammatory drugs like indomethacin. nih.govnih.gov Research into analogues of this compound has revealed their ability to modulate key inflammatory pathways.

Studies on indole derivatives have demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. chemrxiv.orgchemrxiv.org Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while upregulating the anti-inflammatory cytokine IL-10. chemrxiv.org

The molecular mechanism underlying this anti-inflammatory activity is believed to involve the inhibition of critical signaling pathways. Molecular docking studies and experimental evidence point towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. nih.govchemrxiv.orgchemrxiv.org By inhibiting NF-κB, these indole compounds can reduce the expression of downstream inflammatory targets, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), further dampening the inflammatory cascade. nih.govchemrxiv.org The synthesis of various N-benzyl indole aldehydes has confirmed that this class of compounds possesses promising in vitro anti-inflammatory activity. tandfonline.com

Table 3: Anti-inflammatory Activity of an Indole Derivative

| Cell Line | Treatment | Effect | Potential Pathway | Reference |

|---|

Structure-Activity Relationship (SAR) Analysis

The biological activities of this compound and its analogues are intricately linked to their chemical structure. Analysis of the structure-activity relationships (SAR) reveals the distinct contributions of the N-benzyl group, the C-5 methyl substituent, and the C-3 aldehyde function.

The substitution of a benzyl (B1604629) group at the N-1 position of the indole ring generally has a profound and positive impact on biological activity. Previous research has reported that N-substitution with groups like phenyl and benzyl can markedly enhance the biological potency of indole analogues. rsc.org

The N-benzyl group is a bulky, lipophilic moiety that can significantly influence how the molecule interacts with its biological target. This substitution can lead to an increase in binding affinity at receptor sites. For example, in a study of N-benzyl phenethylamines, the N-benzyl group conferred a significant increase in both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov In the context of enzyme inhibition, N-benzyl indole derivatives have shown potent activity against tyrosinase and have been used as precursors for powerful urease inhibitors. rsc.orgmdpi.com This enhancement is often attributed to favorable hydrophobic or π-π stacking interactions between the benzyl ring and amino acid residues within the active site of the target protein. Furthermore, the increased lipophilicity can improve the pharmacokinetic properties of the compound, such as membrane permeability. The synthesis of various 1-benzyl indole derivatives has yielded compounds with potent antimicrobial and anticancer activities, underscoring the importance of this functional group. nih.gov

Substitution at the C-5 position of the indole ring is a critical determinant of both the potency and selectivity of biological activity. The methyl group at C-5 in this compound is an electron-donating group, which can influence the electronic properties of the entire indole ring system.

In studies of anti-inflammatory agents, an indole derivative featuring a methyl group was found to be the most potent compound, exhibiting superior inhibition of nitric oxide (NO) in LPS-stimulated macrophages. chemrxiv.org This suggests that the electron-donating nature of the methyl group may enhance the anti-inflammatory activity of the indole scaffold. chemrxiv.org The position and nature of substituents on the indole ring are known to be crucial for modulating activity and selectivity. For instance, studies on aldehyde dehydrogenase (ALDH) inhibitors showed that halogen substitutions at the C-5 position had a significant impact on inhibitory potency and isoenzyme selectivity. acs.org While specific data on the C-5 methyl group's effect on anti-biofilm or enzyme inhibitory activities is specific to each target, its ability to modify the electronic and steric profile of the molecule is a key tool for optimizing efficacy and selectivity.

The aldehyde group at the C-3 position is a versatile chemical handle that is crucial for the biological activity of the parent compound and serves as a key site for synthetic modification to generate more potent and selective analogues. The electrophilic nature of the aldehyde's carbon atom makes it a reactive site for various chemical transformations. researchgate.net

A highly successful strategy for enhancing biological activity involves the condensation of the C-3 aldehyde with other molecules to form new functional groups. For example, converting the aldehyde into a thiosemicarbazone has been shown to produce potent tyrosinase inhibitors. rsc.org This modification introduces a structural motif known for its ability to chelate metal ions, which is key for inhibiting metalloenzymes like tyrosinase. rsc.orgnih.gov Similarly, reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime has yielded a class of powerful urease inhibitors. mdpi.com The aldehyde group itself can also participate directly in biological interactions. It can act as a hydrogen bond acceptor and can form hydrated structures in aqueous environments, which may be critical for binding to certain biological targets. mdpi.com These modifications highlight that the C-3 aldehyde is not merely a passive part of the structure but a key functional group whose derivatization is a powerful strategy for drug design. researchgate.net

Molecular Hybridization for Enhanced Biological Profiles

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores, which are the specific molecular features responsible for a drug's biological activity. The resulting hybrid molecule is designed to exhibit an enhanced biological profile, potentially offering improved affinity, greater efficacy, or a synergistic effect compared to the individual parent molecules. rsc.org The indole-3-carbaldehyde scaffold, including N-1 substituted derivatives like 1-benzyl-1H-indole-3-carbaldehyde, serves as a versatile foundation for this approach due to its established role as a key structural motif in numerous bioactive compounds. nih.govresearchgate.net Researchers have successfully hybridized this core structure with other well-known bioactive moieties to create novel compounds with potent and specific activities. nih.gov

Hybridization with Thiosemicarbazones for Tyrosinase Inhibition

A notable application of molecular hybridization involves the fusion of the 1-benzyl-indole scaffold with thiosemicarbazone moieties to develop potent tyrosinase inhibitors. rsc.org Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders and has applications in the food industry. rsc.org The rationale for this hybridization is that both the indole and thiosemicarbazone skeletons are associated with a variety of pharmacological activities; combining them into a single molecular framework is a logical strategy to generate more powerful bioactive agents. rsc.org

In one study, a series of novel N-benzyl indole-based thiosemicarbazones were synthesized by modifying indole-3-carbaldehyde at the N-1 position with a benzyl group and subsequently generating thiosemicarbazones at the C-3 position. rsc.org These hybrid compounds were then evaluated for their inhibitory activity against mushroom tyrosinase. The synthesized derivatives displayed a range of inhibitory potential, with half-maximal inhibitory concentration (IC50) values from moderate to very good. rsc.org The structure-activity relationship (SAR) analysis revealed that the thiosemicarbazide (B42300) portion was critical for the inhibitory action, as its scaffold can effectively chelate the copper ions within the tyrosinase active site. Furthermore, substitutions on the phenyl ring of the thiosemicarbazone moiety significantly influenced the inhibitory potential. rsc.org

Inhibitory Activity of 1-Benzyl-Indole-Thiosemicarbazone Hybrids against Tyrosinase

| Compound Series | Target Enzyme | Observed IC50 Range (μM) | Key SAR Finding |

|---|---|---|---|

| N-Benzyl Indole-based Thiosemicarbazones (5a-r) | Mushroom Tyrosinase | 12.40 ± 0.26 to 47.24 ± 1.27 | Derivatives with 4-substitution on the phenyl ring of the thiosemicarbazone moiety showed enhanced inhibitory potential. rsc.org |

Hybridization with Isoxazoles for Antimycobacterial Activity

Another successful implementation of the molecular hybridization strategy is the development of indole-isoxazole hybrids as potent antimycobacterial agents. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. researchgate.net Researchers have pursued a strategy of "scaffold hopping" by hybridizing the 1-benzyl-1H-indole core with the isoxazole-3-carboxylate pharmacophore, which is a known component of anti-TB agents. researchgate.net

A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized and evaluated for its efficacy against the H37Rv strain of M. tuberculosis. The majority of these hybrid compounds demonstrated significant in vitro activity. researchgate.net This line of research underscores how combining the structural features of an indole derivative with another proven pharmacophore can lead to the generation of promising leads for new anti-infective drugs. researchgate.net The compounds were also assessed for cytotoxicity, with many showing a high selectivity index, indicating a favorable profile for further development. researchgate.net

Antimycobacterial Activity of 1-Benzyl-Indole-Isoxazole Hybrids

| Compound Series | Target Organism | Observed MIC Range (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Mycobacterium tuberculosis H37Rv | 0.25 to 16 | >10 |

Hybridization with Other Bioactive Scaffolds

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Synthon for Complex Indole-Containing Heterocycles

1-benzyl-5-methyl-1H-indole-3-carbaldehyde is a versatile synthon, or synthetic building block, prized for its reactivity in constructing more complex molecular architectures. The aldehyde functional group at the C-3 position of the indole (B1671886) ring is the primary site of reactivity, readily participating in condensation reactions with various nucleophiles. This reactivity is central to the synthesis of a diverse array of fused and substituted heterocyclic systems.

A prominent application is the Knoevenagel condensation, where the indole-3-carbaldehyde reacts with compounds containing active methylene (B1212753) groups. This reaction has been effectively used to synthesize derivatives of imidazolidine-2,4-dione and pyrimidine-2,4,6(1H,3H,5H)-trione. For instance, reacting N-benzyl-1H-indole-3-carbaldehydes with hydantoin (B18101) or barbituric acid derivatives under basic conditions yields compounds such as (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, respectively. These reactions typically proceed with good yields and are crucial for creating libraries of complex molecules for further study.

Another key synthetic application is the formation of thiosemicarbazones. The condensation reaction between 1-benzyl-1H-indole-3-carbaldehyde and various thiosemicarbazide (B42300) derivatives, often catalyzed by a few drops of acetic acid in ethanol (B145695), proceeds efficiently to yield the corresponding 1-benzyl-indole-based thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry and biological activities.

The aldehyde can also be a key component in multicomponent reactions (MCRs), which allow for the construction of complex products in a single step, enhancing synthetic efficiency. The reactivity of the aldehyde, combined with the inherent properties of the N-benzylated indole core, makes it a valuable precursor for generating molecular diversity.

Table 1: Synthesis of Heterocycles from 1-benzyl-1H-indole-3-carbaldehyde Derivatives

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-benzyl-1H-indole-3-carbaldehydes | Imidazolidine-2,4-dione (Hydantoin) | (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione | researchgate.net |

| N-benzyl-1H-indole-3-carbaldehydes | Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid) | 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | researchgate.net |

| 1-benzyl-1H-indole-3-carbaldehyde | Thiosemicarbazide Derivatives | 1-benzyl-indole-based thiosemicarbazones | mdpi.com |

Contributions to the Synthesis of Bioactive Molecule Analogs

The structural framework of this compound is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise in a range of therapeutic areas. The indole nucleus itself is a core component of numerous alkaloids and pharmaceuticals. By using this aldehyde as a starting material, chemists can synthesize novel analogs of bioactive molecules with potentially enhanced or modulated activities.

A significant finding is the potent radiosensitizing activity of pyrimidine-2,4,6-trione derivatives synthesized from N-benzyl-1H-indole-3-carbaldehydes. Several of these compounds were evaluated for their ability to enhance the efficacy of radiation therapy against the HT-29 human colon cancer cell line. Analogs featuring electron-withdrawing groups, such as nitro and cyano moieties on the N-benzyl ring, were identified as particularly potent radiosensitizing agents. researchgate.net

Furthermore, the thiosemicarbazone derivatives synthesized from 1-benzyl-1H-indole-3-carbaldehyde have been identified as competitive inhibitors of tyrosinase. This enzyme is crucial for melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology for treating hyperpigmentation and in medicine. Structure-activity relationship (SAR) studies of these compounds have provided insights into the features required for potent enzyme inhibition.

The indole scaffold is also explored in the development of antimalarial agents. While not starting directly from the title compound, related synthetic pathways that involve the N-benzylation of indole rings highlight the importance of this structural motif for antiprotozoal activity. nih.gov

Table 2: Bioactive Analogs Derived from N-benzyl-indole-3-carbaldehyde Precursors

| Compound Class | Biological Activity | Target/Cell Line | Reference |

|---|---|---|---|

| Pyrimidine-2,4,6-trione derivatives | Radiosensitizing Agent | HT-29 human colon cancer cells | researchgate.net |

| Thiosemicarbazone derivatives | Competitive Tyrosinase Inhibitor | Tyrosinase Enzyme | mdpi.com |

| Sulfonylhydrazone derivatives | Anti-Breast Cancer Agent | MCF-7 and MDA-MB-231 cells |

Role in the Development of Functional Dyes and Pigments

The application of this compound specifically in the development of functional dyes and pigments is not extensively documented in current scientific literature. However, the chemical structure of its derivatives possesses features characteristic of chromophores. The indole ring system is an electron-rich heterocycle that can act as an electron donor. When the aldehyde group is condensed with an electron-accepting moiety, it creates a donor-acceptor (D-A) system. This arrangement facilitates intramolecular charge transfer (ICT), a mechanism that is fundamental to the color of many organic dyes.

The products of Knoevenagel condensation, for example, extend the conjugated π-system of the indole ring. This extension shifts the absorption of light towards longer wavelengths, potentially into the visible spectrum. While a palladium complex of a related indole-3-carbaldehyde thiosemicarbazone was noted to exhibit hypochromism (a decrease in absorbance) upon interaction with DNA, this observation pertains to its use as a biological probe rather than its development as a standalone dye. mdpi.com Therefore, while derivatives of this compound have chromophoric properties, their focused development and characterization as functional dyes or pigments remain a potential area for future research.

Exploration in Optoelectronic Materials

There is currently a lack of specific research detailing the exploration of this compound in the field of optoelectronic materials. Nonetheless, the molecular characteristics of compounds derived from this aldehyde suggest potential applicability. Organic molecules with extended π-conjugation and intramolecular charge transfer properties are often investigated for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as organic semiconductors.

The synthesis of donor-acceptor molecules from this indole-3-carbaldehyde could lead to materials with significant NLO properties. The indole nucleus would serve as the electron donor, the conjugated bridge would be formed via a condensation reaction (e.g., Knoevenagel), and the partner reactant would be the electron acceptor. Such molecules are essential for technologies like electro-optic modulation and optical signal processing. While theoretical and synthetic studies have been conducted on other aldehyde-based functional materials, a direct investigation into derivatives of this compound for these purposes has not been reported.

Applications in Proteomics Research

This compound has been marketed as a biochemical for proteomics research. However, specific applications and detailed methodologies are not well-documented in peer-reviewed literature. In chemical proteomics, small molecules are used as probes to study protein function, interactions, and localization. Aldehydes are known to be reactive functional groups that can be used for the covalent labeling of proteins.

The aldehyde group can react with nucleophilic residues on a protein's surface, most notably the ε-amino group of lysine, to form a Schiff base. This covalent reaction can be used to attach a tag or a reporter group to a protein of interest. While this chemical principle is established, the specific use of this compound as an activity-based probe or for protein labeling in a proteomics workflow has not been explicitly described. Research has shown that related indole-3-carbaldehydes can be formed as byproducts in enzymatic reactions, which can be detected in proteomic and metabolomic studies, but this represents an analytical observation rather than a direct application of the compound as a research tool. The potential for this molecule in proteomics, likely as a scaffold for more complex chemical probes, remains an area requiring further investigation.

Future Research Trajectories and Interdisciplinary Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-substituted indole-3-carbaldehydes is a well-established area of organic chemistry. Typically, the synthesis of compounds like 1-benzyl-5-methyl-1H-indole-3-carbaldehyde would involve the N-alkylation of 5-methyl-1H-indole-3-carbaldehyde with a benzyl (B1604629) halide. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies. This could involve:

Green Chemistry Approaches: Utilizing more environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation.

Catalytic Methods: Exploring novel catalysts, such as transition metal catalysts or organocatalysts, to improve reaction yields and selectivity under milder conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional N-alkylation | Well-established methodology | Often requires harsh reagents and solvents |

| Microwave-assisted Synthesis | Reduced reaction times, potentially higher yields | Scalability can be a concern |

| Phase-Transfer Catalysis | Milder reaction conditions, suitable for large-scale synthesis | Catalyst selection and optimization |

| Flow Chemistry | Precise control, enhanced safety, and scalability | Initial setup costs and expertise required |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For a compound like this compound, these computational tools can be instrumental in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data from other indole (B1671886) derivatives to predict the potential biological activities, physicochemical properties, and toxicity of this compound.

De Novo Design: Generative models can be employed to design novel derivatives of the core indole structure with optimized properties for specific biological targets or material applications.

Retrosynthesis Prediction: AI tools can assist in planning more efficient synthetic routes by predicting the most viable disconnection approaches.

The integration of AI/ML offers the potential to significantly accelerate the research and development process for this and other novel chemical entities.

Exploration of Novel Biological Targets and Therapeutic Modalities

The indole scaffold is a common feature in many biologically active compounds. Research into derivatives of 1-benzyl-1H-indole-3-carbaldehyde has shown promise in areas such as anticancer and antimicrobial therapies. Future research on this compound could explore a wide range of biological targets, including but not limited to:

Enzyme Inhibition: Investigating its potential as an inhibitor for enzymes implicated in various diseases, such as kinases, proteases, or metabolic enzymes. For instance, derivatives of 1-benzyl-1H-indole-3-carbaldehyde have been explored as tyrosinase inhibitors.

Receptor Modulation: Studying its interaction with various cellular receptors, which could lead to the discovery of novel therapeutic agents for neurological, inflammatory, or metabolic disorders.

Antimicrobial and Antiviral Activity: Screening the compound against a broad spectrum of pathogenic bacteria, fungi, and viruses to identify potential new anti-infective agents.

Detailed in vitro and in vivo studies would be necessary to validate these potential therapeutic applications.

Expanding Applications in Advanced Materials Science and Engineering

The unique photophysical and electronic properties of the indole ring system make its derivatives interesting candidates for applications in materials science. Future research could investigate the potential of this compound in:

Organic Electronics: Exploring its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: Developing chemosensors based on this compound for the detection of specific ions or molecules.

Dyes and Pigments: Investigating its properties as a chromophore for use in advanced dyeing applications or as a component in functional pigments.

The incorporation of the benzyl and methyl groups can be systematically varied to tune the material properties for specific applications.

Biosynthetic Pathway Investigations for Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehyde is a naturally occurring compound found in various plants and microorganisms, where it plays a role in defense mechanisms and as a precursor to other important metabolites. While the specific biosynthetic pathway for this compound is not known, future research could focus on:

Engineered Biosynthesis: Exploring the possibility of engineering microorganisms to produce this compound or its precursors through metabolic engineering and synthetic biology approaches.

Enzymatic Synthesis: Identifying and characterizing enzymes that could be used for the biocatalytic synthesis of this compound, offering a more sustainable alternative to traditional chemical synthesis.

Understanding the natural biosynthetic pathways of related indole alkaloids can provide valuable insights for developing these biotechnological approaches.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃/DMF, 0°C → RT, 2h | 85–90 | |

| Benzylation | BnBr, K₂CO₃, DMF, reflux, 4h | 75–80 |

Basic: How should researchers characterize this compound’s purity and structure?

- Crystallography : Use SHELX (e.g., SHELXL-2018) for single-crystal X-ray refinement. The planar indole core and benzyl substituent can be resolved with anisotropic displacement parameters. Hydrogen bonding (N–H⋯O) and C–H⋯π interactions are critical for validating supramolecular packing .

- Spectroscopy : Confirm purity via ¹H/¹³C NMR (δ ~10.0 ppm for aldehyde proton) and HPLC (>98% purity, C18 column, acetonitrile/water gradient).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 77.4%, H: 5.8%, N: 4.5%) .

Advanced: How to resolve contradictions in crystallographic data for halogenated analogs?

Discrepancies in lattice parameters or hydrogen-bonding motifs (e.g., bromo vs. methyl derivatives) arise from substituent electronic effects :

Q. Table 2: Crystallographic Comparison

| Substituent | Space Group | Key Interactions | Reference |

|---|---|---|---|

| 5-Methyl | P2₁/c | N–H⋯O, C–H⋯π | |

| 6-Bromo | C2/c | N–H⋯O, Br⋯O |

Advanced: What strategies optimize supramolecular aggregation in derivatives?

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., NO₂, CN) to enhance N–H⋯O strength. For example, 6-nitro derivatives show tighter packing (d(N⋯O) = 2.85 Å vs. 3.10 Å in methyl analogs) .

- π-Stacking : Use bulky substituents (e.g., 3-trifluoromethyl) to induce face-to-face indole ring interactions. Monitor via DSC (melting point elevation) and PXRD .

Advanced: How to troubleshoot low yields in benzylation reactions?

Common issues and solutions:

- Incomplete Benzylation : Use excess benzyl bromide (1.2 eq.) and anhydrous K₂CO₃.

- Byproduct Formation : Add tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to suppress N-alkylation competing pathways .

- Purification : Employ silica gel chromatography (hexane/ethyl acetate 7:3) or recrystallization from ethanol/water .

Basic: What safety protocols are critical for handling this compound?

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Handling : Use PPE (nitrile gloves, fume hood) due to potential skin/eye irritation. Avoid contact with strong oxidizers (e.g., HNO₃) .

Advanced: What biological screening approaches are relevant for indole-carbaldehyde derivatives?

- Enzyme Inhibition : Test against kinases (e.g., Flt3) using ATP-competitive assays. The aldehyde group can act as a covalent inhibitor via Schiff base formation .

- Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus). Compare with 5-methoxy or 6-bromo analogs for SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.